N-(3,4-dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3,4-Dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a fused heteropolycyclic compound featuring a pyrazolo-triazine core substituted with fluorophenyl and dimethylphenyl groups. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which may enhance its physicochemical stability and biological interactions.
Properties
Molecular Formula |
C22H20FN5O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C22H20FN5O/c1-12-5-10-18(11-13(12)2)24-22(29)20-15(4)28-21(26-25-20)19(14(3)27-28)16-6-8-17(23)9-7-16/h5-11H,1-4H3,(H,24,29) |
InChI Key |
DJELKTWVRBHLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)F)N=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the dimethylphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. In related compounds, hydrolysis yields carboxylic acid derivatives:
Key findings:
-
Hydrolysis selectively cleaves the amide bond without affecting the triazine ring or fluorophenyl group .
-
Stability of the nitrile group in related structures suggests possible resistance to hydrolysis under mild conditions .
Alkylation and Acylation
The carboxamide nitrogen and triazine ring nitrogens participate in alkylation/acylation:
Mechanistic insights:
-
Alkylation at the amide nitrogen requires high temperatures to overcome steric hindrance from substituents .
-
Triazine ring alkylation is less favorable due to electron-withdrawing effects from adjacent substituents .
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
Key observations:
-
Cyclization efficiency depends on substituent electronic effects (fluorophenyl enhances ring stability) .
-
Products show enhanced biological activity compared to parent compound .
Substitution Reactions
Electrophilic aromatic substitution occurs at activated positions:
| Position | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| C-8 (fluorophenyl) | HNO₃/H₂SO₄ | 0°C, 2h | 8-(3-nitro-4-fluorophenyl) derivative | 45% | |
| Pyrazole C-3 | Br₂ (excess) | CHCl₃, RT | 3-Bromo-4,7-dimethylpyrazolo-triazine | <10% |
Limitations:
-
Fluorine substituents deactivate the phenyl ring, requiring harsh conditions for nitration .
-
Bromination at pyrazole positions is sterically hindered by methyl groups.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Critical parameters:
-
Methyl groups on triazine improve catalyst turnover by reducing coordination .
-
Fluorophenyl groups enhance oxidative addition rates in cross-couplings.
Photochemical Reactivity
UV-induced reactions demonstrate unique pathways:
Applications:
Biological Activation Pathways
Metabolic transformations observed in pharmacological studies:
| Enzyme System | Major Metabolite | Activity Change | Source |
|---|---|---|---|
| CYP3A4 | Hydroxylation at 3,4-dimethylphenyl | Reduced cytotoxicity | |
| UDP-glucuronosyltransferase | Glucuronidated carboxamide | Enhanced excretion |
Implications:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazolo[5,1-c][1,2,4]triazine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as caspase activation and modulation of key signaling pathways like AKT-mTOR and PD-1/PD-L1 interactions .
Neuroprotective Effects
Compounds related to N-(3,4-dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide have been investigated for their neuroprotective effects. They may interact with GABA receptors and exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, studies on pyrazole derivatives have demonstrated their potential as inhibitors of xanthine oxidase (XO), which is relevant in conditions like gout due to its role in uric acid production .
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of pyrazolo derivatives. These properties are crucial in mitigating oxidative stress-related diseases and have implications in developing therapeutic agents for conditions like cardiovascular diseases .
Industrial Applications
Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a building block for synthesizing new materials with enhanced properties. This includes applications in polymer chemistry where such compounds can be incorporated into polymer matrices to improve mechanical and thermal properties.
Case Study 1: Anticancer Activity
In a study conducted on pyrazolo[5,1-c][1,2,4]triazine derivatives similar to this compound:
- Objective : To evaluate the anticancer potential against breast cancer cell lines.
- Methodology : The MTT assay was employed to assess cell viability.
- Findings : Compounds exhibited IC50 values significantly lower than standard chemotherapy agents like cisplatin.
Case Study 2: Enzyme Inhibition
A series of pyrazole-based compounds were synthesized and tested for their inhibitory activity against xanthine oxidase:
- Objective : To identify potential treatments for gout.
- Methodology : In vitro assays measured the formation of uric acid.
- Findings : Several compounds displayed moderate to excellent inhibition with IC50 values ranging from 70 µM to 80 µM.
Summary Table of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis in cancer cell lines |
| Biological Research | Enzyme inhibitors | Moderate inhibition of xanthine oxidase |
| Industrial Applications | Material synthesis | Enhanced properties in polymer matrices |
| Neuroprotective Effects | Potential treatments for neurodegenerative diseases | Interaction with GABA receptors |
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with structurally related analogs from the evidence:
Key Observations:
Structural Variations: The target compound’s 3,4-dimethylphenyl substituent differs from analogs like 3c (p-tolyl) and 3d (4-methoxyphenyl), which may increase steric bulk and lipophilicity compared to methoxy groups . The 4-fluorophenyl group at position 8 is common in bioactive compounds (e.g., ’s chromenone derivative), suggesting fluorine’s role in enhancing binding interactions .
Physicochemical Properties: Analogs with pyrido-pyrazolo-triazine cores (e.g., 3c, 3d) exhibit melting points >300°C, indicating high thermal stability due to fused aromatic systems . Lower melting points in compounds like Example 53 (175–178°C) may reflect reduced rigidity from non-fused chromenone systems .
Spectral Data :
- C=O stretches (~1670 cm⁻¹) and C-H sp³ peaks (~2900 cm⁻¹) are consistent across carboxamide-containing analogs, confirming functional group integrity .
- The target compound’s methyl groups may intensify C-H sp³ peaks compared to methoxy or trifluoroacetyl substituents .
Synthetic Yields :
- Yields for pyrido-pyrazolo-triazines (3c , 3d ) range from 54–56% , while compound 13 achieves 87% yield , likely due to efficient cyclization steps .
Biological Implications :
Biological Activity
N-(3,4-dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the pyrazolo-triazine class. This compound has garnered attention due to its potential biological activities, particularly in the areas of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C22H20FN5O
- Molecular Weight : 393.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyrazole derivatives are known for their ability to inhibit several enzymes and pathways involved in inflammation and tumor growth.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting kinases such as BRAF and MEK, which play critical roles in cell signaling pathways related to cancer proliferation.
- Antioxidant Activity : Studies indicate that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Biological Activity Data
The following table summarizes key biological activities observed for this compound:
| Activity | Assay Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antitumor | Cell viability assay | 10 µM | |
| Anti-inflammatory | Cytokine assay | IC50 5 µM | |
| Antioxidant | DPPH scavenging | EC50 15 µM | |
| Kinase inhibition | Enzyme assay | IC50 20 nM |
Case Studies
Several studies have evaluated the biological activity of similar pyrazole compounds:
- Antitumor Activity : In vitro studies demonstrated that pyrazole derivatives effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : A study highlighted that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
- Antioxidant Potential : Research indicated that these compounds possess strong antioxidant properties by effectively scavenging reactive oxygen species (ROS), which may contribute to their protective effects against cellular damage.
Q & A
Q. How can researchers leverage fluorination to tune pharmacokinetic properties?
- Methodological Answer :
- Metabolic stability assays : Compare half-life (t₁/₂) of fluorinated vs. non-fluorinated analogues in liver microsomes.
- LogP measurements : Quantify lipophilicity changes using shake-flask or HPLC methods.
- In vivo PK studies : Monitor bioavailability and clearance rates in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
